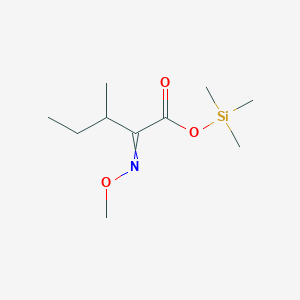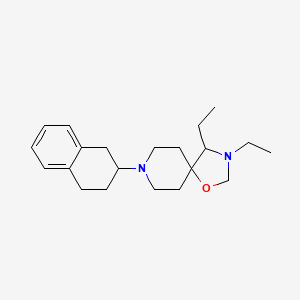
Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a tetrahydronaphthalene moiety, a piperidine ring, and an oxazolidine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.
Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.
Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares the tetrahydronaphthalene moiety but lacks the spirocyclic structure.
Piperidine: Contains the piperidine ring but does not have the tetrahydronaphthalene or oxazolidine rings.
Oxazolidine: Features the oxazolidine ring but lacks the other components of the compound.
Uniqueness
The uniqueness of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] lies in its spirocyclic structure, which imparts specific chemical properties and potential biological activities not found in the individual components or simpler analogs.
Properties
CAS No. |
52109-31-6 |
|---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3 |
InChI Key |
JTNZLQZXOOINRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


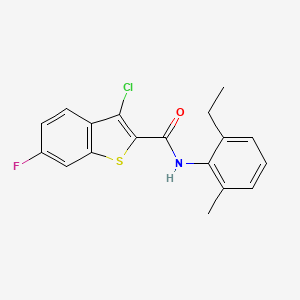
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

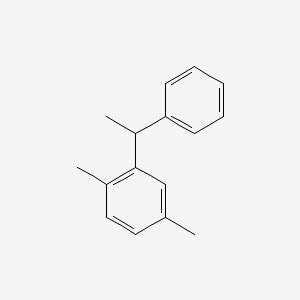
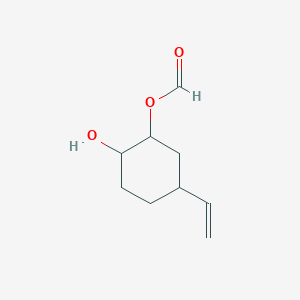
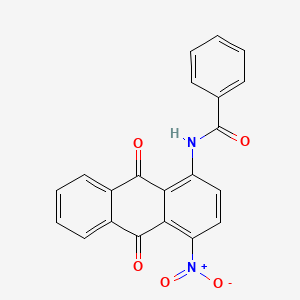
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
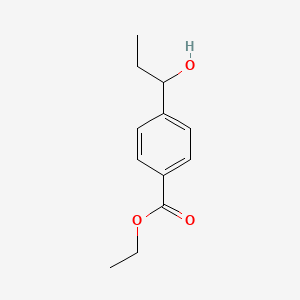
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
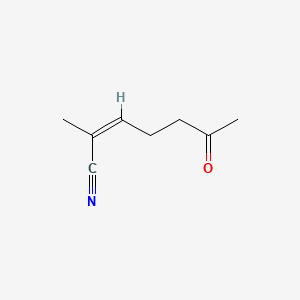

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
